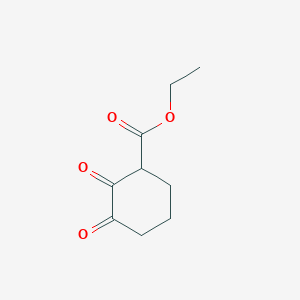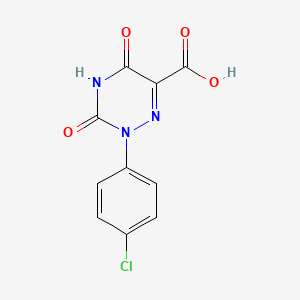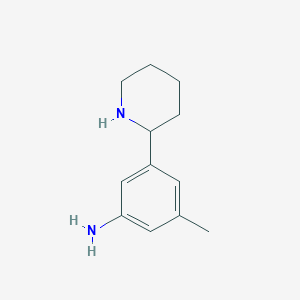![molecular formula C8H8BrN3O B13297713 3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13297713.png)
3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine familyThe presence of bromine and ethyl groups in the structure of this compound makes it a valuable intermediate for the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclocondensation of appropriate pyrazole and pyrimidine derivatives.
Ethylation: The ethyl group is introduced at the 7-position using ethylating agents like ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl boronic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (potassium carbonate, sodium hydride).
Coupling Reactions: Aryl or heteroaryl boronic acids, palladium catalysts (Pd(PPh3)4), bases (potassium carbonate), solvents (THF, toluene).
Oxidation and Reduction: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (sodium borohydride, lithium aluminum hydride).
Major Products Formed
Substitution Reactions: Substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Coupling Reactions: Arylated or heteroarylated pyrazolo[1,5-a]pyrimidines.
Oxidation and Reduction: Modified pyrazolo[1,5-a]pyrimidines with altered oxidation states.
Scientific Research Applications
3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various biologically active molecules, including anti-inflammatory agents and neuroprotective drugs.
Biological Studies: It is used in the study of enzyme inhibition, particularly monoamine oxidase B, which is a target in neurodegenerative disorders.
Material Science: The compound’s derivatives are explored for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound and its derivatives inhibit the activity of monoamine oxidase B by binding to its active site, thereby preventing the breakdown of neurotransmitters such as dopamine.
Signal Transduction: The compound may modulate various signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: Similar structure but with a methyl group instead of an ethyl group.
3-Bromo-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: Similar structure but with a phenyl group instead of an ethyl group.
3-Bromo-7-trifluoromethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: Similar structure but with a trifluoromethyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group in 3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one imparts unique physicochemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its biological activity and reactivity compared to its analogs .
Properties
Molecular Formula |
C8H8BrN3O |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
3-bromo-7-ethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H8BrN3O/c1-2-5-3-7(13)11-8-6(9)4-10-12(5)8/h3-4H,2H2,1H3,(H,11,13) |
InChI Key |
PMWZEZMAEDLWAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC2=C(C=NN12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



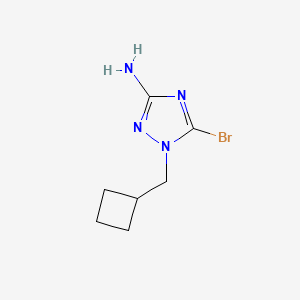
![3-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol](/img/structure/B13297645.png)
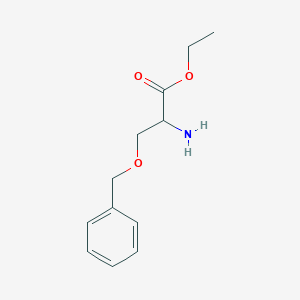
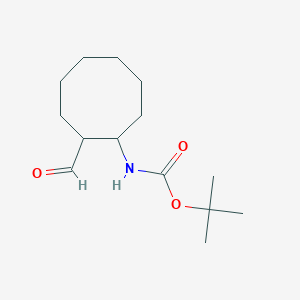
![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13297662.png)
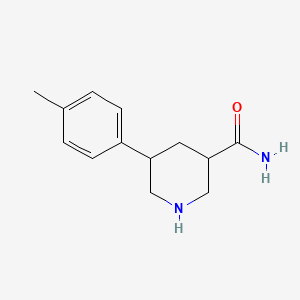
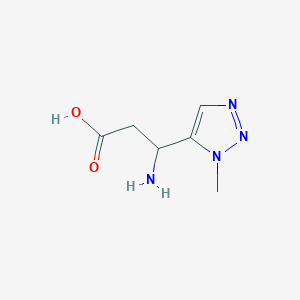
![2-{[4-(Prop-2-ynamido)phenyl]formamido}acetic acid](/img/structure/B13297692.png)
![5-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13297697.png)
